molecular formula C16H19NO5S B5102640 N-(2,4-dimethoxyphenyl)-2-methoxy-5-methylbenzenesulfonamide

N-(2,4-dimethoxyphenyl)-2-methoxy-5-methylbenzenesulfonamide

Cat. No.: B5102640
M. Wt: 337.4 g/mol
InChI Key: VXOMCYMMVIHJSU-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-2-methoxy-5-methylbenzenesulfonamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of methoxy groups and a sulfonamide moiety, which contribute to its distinct chemical behavior and biological activity.

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-methoxy-5-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO5S/c1-11-5-8-14(21-3)16(9-11)23(18,19)17-13-7-6-12(20-2)10-15(13)22-4/h5-10,17H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXOMCYMMVIHJSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=C(C=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-2-methoxy-5-methylbenzenesulfonamide typically involves the reaction of 2,4-dimethoxyaniline with 2-methoxy-5-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-5°C to ensure the reaction proceeds smoothly .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-2-methoxy-5-methylbenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-2-methoxy-5-methylbenzenesulfonamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit bacterial RNA polymerase by binding to the switch region of the enzyme, thereby preventing the synthesis of RNA and ultimately leading to bacterial cell death . This interaction is facilitated by the compound’s ability to form hydrogen bonds and hydrophobic interactions with the enzyme’s active site.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,4-dimethoxyphenyl)-2-methoxy-5-methylbenzenesulfonamide is unique due to its specific structural features, such as the presence of both methoxy and sulfonamide groups, which contribute to its distinct chemical reactivity and biological activity. Its ability to inhibit bacterial RNA polymerase sets it apart from other similar compounds, making it a promising candidate for the development of new antibiotics .

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